molecular formula C17H17F2NO3 B13917883 N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide

N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide

Cat. No.: B13917883
M. Wt: 321.32 g/mol
InChI Key: VRFJVKPGXXXDEK-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of both fluorine and methoxy groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

The synthesis of N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the intermediate: The starting material, 3-ethoxy-5-fluorobenzyl chloride, is reacted with 5-fluoro-2-methoxybenzoic acid in the presence of a base such as potassium carbonate to form the intermediate compound.

    Amidation reaction: The intermediate is then subjected to an amidation reaction with an amine, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide can be compared with other similar compounds, such as:

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains fluorine and aromatic rings, but differs in its thiazole moiety.

    N-(3-ethoxy-5-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but with a thiazole ring instead of a benzamide.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide

InChI

InChI=1S/C17H17F2NO3/c1-3-23-14-7-11(6-13(19)8-14)10-20-17(21)15-9-12(18)4-5-16(15)22-2/h4-9H,3,10H2,1-2H3,(H,20,21)

InChI Key

VRFJVKPGXXXDEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)CNC(=O)C2=C(C=CC(=C2)F)OC)F

Origin of Product

United States

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